(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate
Description
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 4-nitrobenzyl group and a tert-butyl carbamate moiety. The compound’s stereochemistry (R-configuration at the pyrrolidine carbon) is critical for its interactions in enantioselective processes, such as enzyme inhibition or receptor binding . It is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules or as a precursor for kinase inhibitors. Commercial suppliers like CymitQuimica offer this compound with high purity (≥95%) for laboratory use, emphasizing its role in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHVDOVHFUPKJ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride.
Attachment of the Carbamate Group: The tert-butyl carbamate group is typically introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been explored as a potential lead in the development of new therapeutic agents. Its structural similarity to known pharmacophores allows it to be tested for various biological activities, including anti-inflammatory and analgesic effects.
- Case Study : Research has indicated that derivatives of pyrrolidine compounds exhibit significant inhibition of certain enzymes involved in pain pathways, suggesting that (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate could serve as a scaffold for developing new analgesics.
-
Enzyme Inhibition :
- The compound's ability to interact with lipases and esterases has been studied, with findings indicating that specific motifs within its structure can enhance enzyme selectivity.
- Research Insight : A study highlighted that modifications on the pyrrolidine ring could lead to improved binding affinities for target enzymes, potentially leading to more effective inhibitors for metabolic diseases .
Organic Synthesis Applications
-
Synthetic Intermediate :
- This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic pathways.
- Example Reaction : The compound can undergo nucleophilic substitutions or cyclization reactions to yield diverse products, which are valuable in pharmaceutical chemistry .
-
Asymmetric Synthesis :
- The chirality of this compound allows it to be used in asymmetric synthesis processes, where enantiomerically pure compounds are desired.
- Research Findings : Studies have demonstrated that using this compound in asymmetric catalysis can lead to high enantiomeric excesses in the production of biologically active molecules .
-
Antimycobacterial Activity :
- Preliminary studies have shown that certain derivatives of pyrrolidine-based compounds exhibit antimycobacterial properties against strains such as Mycobacterium tuberculosis.
- Case Study : Compounds structurally related to this compound have been tested for their efficacy against drug-resistant strains, showing promising results that warrant further investigation .
-
Neuropharmacological Effects :
- There is ongoing research into the neuropharmacological effects of compounds derived from pyrrolidine structures, with indications that they may influence neurotransmitter systems.
- Research Insight : The interaction of these compounds with opioid receptors has been documented, suggesting potential applications in pain management therapies .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with various biological targets. The pyrrolidine ring and carbamate group can also contribute to the compound’s overall activity by stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Benzyl-Substituted Analogs
| Compound Name | CAS Number | Substituent | Molecular Weight | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| This compound | 131878-23-4 | 4-Nitrobenzyl | 335.35* | 0.94 | Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions. |
| tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | 99735-30-5 | Benzyl | 290.38 | 0.94 | Lacks nitro group; higher lipophilicity due to unsubstituted benzyl. |
| (R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate | 1286209-26-4 | 2-Bromobenzyl | 355.28 | — | Bromine acts as a leaving group; steric hindrance at ortho position affects binding. |
| tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate | 1212076-16-8 | 4-Chlorophenyl | 386.92 | — | Chlorine enhances hydrophobicity; additional phenyl group increases steric bulk. |
*Calculated based on molecular formula.
Sources : .
- 4-Nitrobenzyl vs. Benzyl : The nitro group in the target compound reduces electron density on the aromatic ring, making it more reactive in nucleophilic aromatic substitution compared to the unsubstituted benzyl analog .
- Positional Isomerism (2-Bromo vs.
Stereochemical and Ring-Size Variations
Table 2: Impact of Stereochemistry and Ring Structure
| Compound Name | CAS Number | Core Structure | Stereochemistry | Key Differences |
|---|---|---|---|---|
| This compound | 131878-23-4 | Pyrrolidine (5-membered) | R-configuration | Favors specific chiral environments in enzyme binding. |
| (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 216854-24-9 | Piperidine (6-membered) | S-configuration | Larger ring size alters conformational flexibility; S-configuration may reduce target affinity. |
| tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-43-7 | Bicyclo[3.2.1]octane | — | Rigid bicyclic structure reduces entropy loss upon binding but limits solubility. |
- Pyrrolidine vs.
- Bicyclic Systems : The bicyclo[3.2.1]octane analog’s rigidity may improve selectivity for sterically constrained targets but reduces synthetic accessibility .
Biological Activity
(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23N3O3
- CAS Number : 1286207-84-8
- Molecular Weight : 303.37 g/mol
The compound functions primarily as an inhibitor of certain enzymes and protein interactions. Its structure allows it to interact with biological targets, influencing various biochemical pathways. The presence of the nitro group and the carbamate functionality contributes to its activity by potentially enhancing binding affinity to target proteins.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on specific enzymes. For instance, studies have shown that it can inhibit the activity of serine proteases, which are crucial in various physiological processes.
| Enzyme | IC50 Value (µM) | Mechanism |
|---|---|---|
| Serine Protease | 12.8 - 14.5 | Competitive inhibition |
| Endothiapepsin | 13 - 365 | Non-competitive inhibition |
Case Studies
-
Inhibition of Hepatitis C Virus (HCV) Protease :
A study highlighted the compound's ability to inhibit HCV NS3 protease, which is vital for viral replication. The compound demonstrated a potent inhibitory effect with an IC50 value indicating effective antiviral activity . -
Transglutaminase Inhibition :
Another investigation focused on the inhibition of transglutaminase, an enzyme involved in protein cross-linking. The compound was evaluated in a cellular model where it effectively reduced transglutaminase activity, suggesting potential therapeutic applications in conditions like celiac disease .
Pharmacological Applications
Due to its biological activity, this compound is being researched for potential applications in treating diseases linked to dysregulated protease activity, including viral infections and autoimmune disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
